molecular formula C12H17NO2 B2549017 Methyl 7,7-dimethyl-1,4,5,6-tetrahydroindole-2-carboxylate CAS No. 2120341-46-8

Methyl 7,7-dimethyl-1,4,5,6-tetrahydroindole-2-carboxylate

Cat. No. B2549017
CAS RN: 2120341-46-8
M. Wt: 207.273
InChI Key: YLYCGERJRDHPSY-UHFFFAOYSA-N
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Description

Methyl 7,7-dimethyl-1,4,5,6-tetrahydroindole-2-carboxylate is a chemical compound that is part of a broader class of tetrahydroquinoline derivatives. These compounds have been synthesized and studied due to their potential biological activities and their interesting molecular and crystal structures .

Synthesis Analysis

The synthesis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, which are closely related to the compound , involves the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids. This reaction pathway suggests a method that could potentially be adapted for the synthesis of this compound .

Molecular Structure Analysis

The molecular structure of these compounds has been established through X-ray structural analysis. This technique allows for the precise determination of the molecular geometry and confirmation of the substitution pattern on the tetrahydroquinoline core .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of this compound, they do provide insights into the reactivity of similar compounds. For instance, the Diels-Alder reaction is a key synthetic tool used to construct complex molecular frameworks, as demonstrated in the synthesis of methyl 2,7-dimethyltricyclo[5.2.2.01,5]undec-5-ene-6-carboxylates . Additionally, the first cycloaddition of 2-vinylindoles with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate to form new substituted and annelated pyridazines indicates that vinylindoles, which share structural features with the compound of interest, can participate in inverse electron demand Diels-Alder reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their molecular structures and the nature of their synthesis. For example, the presence of a carboxylate ester suggests a certain degree of solubility in organic solvents, and the bulky dimethyl groups may influence the compound's melting point and stability. The crystal structures of related compounds, such as the inclusion compounds of 2,6-dimethylideneadamantane-1,3,5,7-tetracarboxylic acid, provide insights into the potential supramolecular interactions and stability of the crystalline forms of these molecules .

Scientific Research Applications

Synthesis and Structural Analyses

One area of research involves the synthesis and X-ray structural analysis of compounds closely related to Methyl 7,7-dimethyl-1,4,5,6-tetrahydroindole-2-carboxylate, such as Methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates. These compounds are obtained from the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with methyl esters of acyl(aroyl)pyruvic acids, showcasing a method to produce structurally complex molecules potentially useful in various chemical and pharmaceutical applications (Rudenko et al., 2013).

Photophysics and Solvent Sensitivity

Research also explores the solution phase photophysics of derivatives related to this compound, indicating their sensitivity to solvent polarity. This sensitivity is highlighted in studies involving steady-state and time-resolved fluorescence experiments, which demonstrate the potential for these compounds in developing fluorescence-based sensors and in studying solvent effects on molecular photophysics (Ghosh et al., 2013).

Chemical Reactivity and Applications

Further research delves into the effects of aromatic substituents on the photocleavage efficiency of 1-Acyl-7-nitroindolines, demonstrating the utility of these compounds as photolabile precursors for carboxylic acids, particularly neuroactive amino acids. Such studies indicate the potential for utilizing derivatives of this compound in photoresponsive materials or in the controlled release of bioactive molecules (Papageorgiou & Corrie, 2000).

properties

IUPAC Name

methyl 7,7-dimethyl-1,4,5,6-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2)6-4-5-8-7-9(11(14)15-3)13-10(8)12/h7,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYCGERJRDHPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=C1NC(=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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